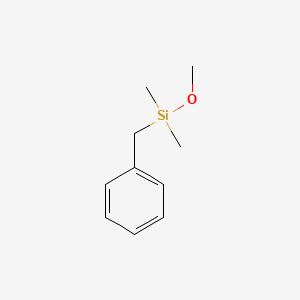

![molecular formula C13H11NO2S2 B3018499 3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one CAS No. 462069-48-3](/img/structure/B3018499.png)

3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

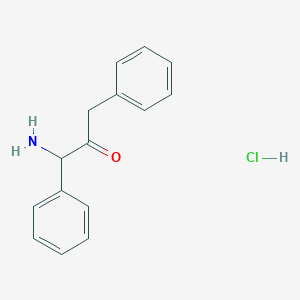

The compound “3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one” is a chemical compound with the molecular formula C13H11NO2S2 . It is available for purchase with CAS No. 462069-48-3.

Synthesis Analysis

The compound can be synthesized via a tandem acylation-hetero-Diels–Alder reaction of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones with citraconic acid and its anhydride . The yields of this synthesis process are reported to be between 63–72% .Molecular Structure Analysis

The molecular structure of this compound includes a chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one core . The average mass of the molecule is 277.362 Da and the mono-isotopic mass is 277.023132 Da .Chemical Reactions Analysis

The compound can be functionalized at the nitrogen in position 3 via reactions of alkylation, cyanoethylation, and acylation .Applications De Recherche Scientifique

Synthesis and Stereochemistry

- This compound is synthesized via a domino-Knoevenagel–hetero-Diels–Alder reaction, with yields of 60–80%. The reaction involves 4-thioxo-1,3-thiazolidin-2-one with various aldehydes and is base-catalyzed. It allows for stereo- and regioselective cycloaddition (Matiychuk et al., 2008).

- Another synthesis method involves tandem hetero-Diels-Alder-hemiacetal reactions of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones and α,β-unsaturated aldehydes, confirming the stereochemistry through NMR spectra and X-ray diffraction analysis (Lozynskyi et al., 2017).

Potential Anticancer Applications

- The compound has been modified for potential anticancer applications. For example, its derivatives showed activity against various cancer cell lines including leukemia, lung cancer, and breast cancer. One derivative, in particular, displayed GI50 values in the range of 0.37–0.67 μM across these cell lines (Kryshchyshyn et al., 2012).

Antiviral Properties

- Certain derivatives of this compound exhibited significant antiviral activity, particularly against Influenza Virus Types A H3N2 and H5N1. This indicates potential for the compound in the development of new antiviral agents (Zelisko, 2016).

Antioxidant and Anti-inflammatory Activities

- A research study investigated the antioxidant and anti-inflammatory activities of a series of thiopyrano[2,3-d]thiazoles, indicating that certain derivatives have pronounced anti-inflammatory and antioxidant effects. This suggests a potential role in pharmaceutical applications targeting inflammation and oxidative stress (Lozynskyi et al., 2015).

Green Synthesis and Antibacterial Activity

- A green synthesis method using lemon juice was developed for new thiopyrano[2,3-d][1,3]thiazoles. This method not only provides an eco-friendly approach to synthesis but also led to compounds with potential antibacterial activity, paving the way for future antimicrobial agents (Metwally et al., 2018).

Mécanisme D'action

Orientations Futures

The compound has shown potential as an anticancer agent, with significant influence on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, prostate cancer, and breast cancer subpanel cell lines . This suggests that future research could focus on further exploring its anticancer properties and potential therapeutic applications.

Propriétés

IUPAC Name |

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c15-13-14-12-11(18-13)10-7(6-17-12)5-16-9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZXUICHTVTLKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

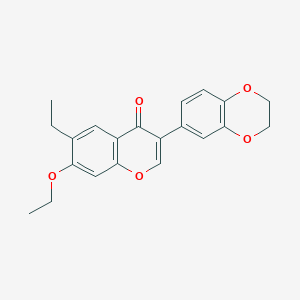

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3018418.png)

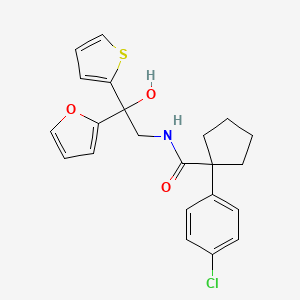

![methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B3018420.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B3018423.png)

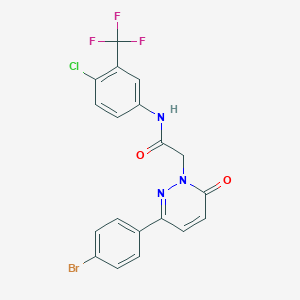

![3-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3018433.png)